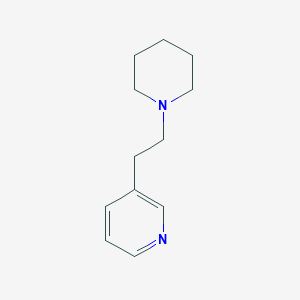

Piperidine, 1-(2-(3-pyridyl)ethyl)-

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Materials Science

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and bioactive natural products. nih.govencyclopedia.pub Its widespread presence can be attributed to several key factors that make it an attractive component for drug design.

The introduction of piperidine scaffolds into small molecules can confer a range of beneficial properties:

Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and basicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com

Enhancement of Biological Activities and Selectivity: The three-dimensional and saturated nature of the piperidine ring allows for precise spatial orientation of substituents, leading to improved interactions with biological targets and enhanced selectivity. nih.govthieme-connect.com This "escape from flatland" approach in drug design often results in better binding to protein active sites. nih.gov

Improved Pharmacokinetic Properties: The presence of a piperidine moiety can enhance a molecule's metabolic stability and membrane permeability. researchgate.net

Versatility in Synthesis: A wide array of synthetic methods exists for the creation and functionalization of the piperidine ring, making it a versatile building block for constructing diverse molecular libraries. nih.gov

The significance of the piperidine scaffold is underscored by its presence in over 70 commercially available drugs, spanning a wide range of therapeutic areas including central nervous system modulators, antihistamines, anticancer agents, and analgesics. arizona.edu Notable examples of drugs containing a piperidine ring include:

| Drug | Therapeutic Class |

| Minoxidil | Used to prevent hair loss wikipedia.org |

| Meperidine | Analgesic (painkiller) ijnrd.org |

| Donepezil | Used for Alzheimer's therapy ijnrd.org |

Beyond pharmaceuticals, piperidine and its derivatives find applications in materials science. They are utilized in the production of polymers like nylon and other high-strength fibers. hashnode.dev Additionally, certain piperidine derivatives act as corrosion inhibitors for metal surfaces and are used as solvents in various chemical processes. ijnrd.orghashnode.dev

Importance of Pyridine (B92270) Moieties in Bioactive Chemical Entities

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. nih.govresearchgate.netrsc.org Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after component in the design of bioactive molecules.

Key attributes of the pyridine moiety that contribute to its importance include:

Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules. rsc.org

Modulation of Solubility and Basicity: The presence of the pyridine ring can improve the water solubility of a molecule, a desirable property for drug formulation. rsc.orgmdpi.comnih.gov

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, allowing for the fine-tuning of a molecule's electronic and steric properties to enhance potency and selectivity. rsc.org

Metabolic Stability: The incorporation of a pyridine ring can improve a molecule's metabolic stability. researchgate.net

The pyridine scaffold is a fundamental component in over 7,000 existing drug molecules and is found in numerous naturally occurring compounds with significant biological activity, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and coenzymes such as NAD and NADP. rsc.orgmdpi.commendeley.com The FDA has approved numerous pharmaceuticals containing the pyridine or dihydropyridine (B1217469) scaffold for a wide array of treatments. nih.govnih.gov

| Drug | Therapeutic Use |

| Isoniazid | Tuberculosis nih.gov |

| Abiraterone acetate | Prostate cancer nih.gov |

| Nifedipine | Hypertension and Raynaud's syndrome nih.govnih.gov |

| Piroxicam | Arthritis (NSAID) nih.gov |

Structural Elucidation and Unique Features of 1-(2-(3-pyridyl)ethyl)piperidine

Piperidine, 1-(2-(3-pyridyl)ethyl)- is a colorless liquid with the chemical formula C12H18N2. guidechem.com Its structure features a piperidine ring connected to a pyridine ring via a two-carbon ethyl linker. This specific arrangement of a basic aliphatic amine (piperidine) and an aromatic amine (pyridine) imparts a unique set of physicochemical properties to the molecule.

Key Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C12H18N2 chemicalbook.com |

| Molecular Weight | 190.28 g/mol chemicalbook.com |

| Boiling Point | 102-103 °C at 0.8 Torr chemicalbook.com |

| Density | 1.006 ± 0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 9.02 ± 0.10 (Predicted) chemicalbook.com |

The presence of both a saturated piperidine ring and an aromatic pyridine ring within the same molecule creates a compound with dual characteristics. The piperidine moiety provides flexibility and a basic nitrogen center, while the pyridine ring introduces aromaticity, potential for π-stacking interactions, and a different basicity constant. The ethyl linker provides a degree of conformational freedom, allowing the two heterocyclic rings to adopt various spatial orientations.

Contextualization within Relevant Chemical Compound Classes and Derivatives

Piperidine, 1-(2-(3-pyridyl)ethyl)- belongs to the broad class of heterocyclic compounds, and more specifically, it can be classified as a pyridylalkylamine. This class of compounds is characterized by a pyridine ring attached to an alkyl chain which, in turn, is substituted with an amine.

The synthesis of related structures often involves the reaction of a pyridine derivative with a piperidine derivative. For instance, the synthesis of N-ethylpiperidine can be achieved through the reductive alkylation of pyridine with ethanol. orgsyn.org Another related synthesis involves the reaction of 4-(4-methylsulfonylaminophenylthio)-1-[2-(3-pyridyl)-ethyl]piperidine with sodium periodate (B1199274) to form a sulfinyl derivative. prepchem.com

Derivatives of this core structure are explored in medicinal chemistry for their potential biological activities. For example, piperidine derivatives are investigated as sigma-1 receptor antagonists with potential antinociceptive properties. nih.gov The replacement of the piperidine ring with other cyclic amines, such as piperazine (B1678402) in 1-(2-pyridin-4-yl-ethyl)-piperazine, leads to compounds with different properties and potential applications. sigmaaldrich.com The core structure can also be modified by introducing substituents on either the piperidine or the pyridine ring to modulate its pharmacological profile.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-piperidin-1-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-5,7,11H,1-3,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYAYRDAKAKHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158753 | |

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-66-3 | |

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-(3-pyridyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidine, 1 2 3 Pyridyl Ethyl and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a key step in the synthesis of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" and related compounds. The primary approaches involve the reduction of a corresponding pyridine (B92270) precursor or the construction of the ring through cyclization reactions.

Catalytic hydrogenation of pyridine derivatives is one of the most direct and economical methods for synthesizing piperidines. researchgate.netliv.ac.uk This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, often using a metal catalyst and a hydrogen source. The synthesis of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" can be envisioned via the reduction of a suitable precursor like 1-(2-(3-pyridyl)ethyl)pyridinium salt or a related pyridine derivative.

A variety of heterogeneous and homogeneous metal catalysts have been employed for the hydrogenation of pyridines. researchgate.net Heterogeneous catalysts such as Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Ruthenium on carbon (Ru/C) are commonly used. researchgate.netcjcatal.comasianpubs.org

For instance, studies have shown that PtO₂ can effectively catalyze the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure in glacial acetic acid at room temperature. asianpubs.org This method has been applied to various pyridine derivatives, including those with alkyl and aryl substituents. asianpubs.org Ruthenium-based catalysts, such as 5% Ru/C, have demonstrated high activity and selectivity for the complete conversion of pyridine to piperidine under conditions of 100 °C and 3.0 MPa of H₂ pressure. cjcatal.com The reactivity of pyridine derivatives in this process can be influenced by electronic factors of the substituents. cjcatal.com

Homogeneous catalysts, often based on rhodium, iridium, and ruthenium complexes, have also been developed for pyridine hydrogenation. liv.ac.uk For example, the rhodium complex dimer, [Cp*RhCl₂]₂, has been shown to be an efficient catalyst for the transfer hydrogenation of pyridinium (B92312) salts under mild conditions, using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.uk

Table 1: Selected Metal Catalysts for Pyridine Hydrogenation

| Catalyst | Substrate Type | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | Substituted Pyridines | 50-70 bar H₂, Glacial Acetic Acid, RT | Piperidine derivatives | researchgate.netasianpubs.org |

| 5% Ru/C | Pyridine and derivatives | 100 °C, 3.0 MPa H₂ | Piperidine (100% selectivity) | cjcatal.com |

| [Cp*RhCl₂]₂ | Quaternary Pyridinium Salts | HCOOH-Et₃N, 40 °C | Piperidines or Tetrahydropyridines | liv.ac.uksemanticscholar.org |

| Pd/C | Pyridinecarbonitriles | 30–50 °C, 6 bar H₂, H₂SO₄ additive | (Aminomethyl)piperidines | rsc.org |

The synthesis of chiral piperidines, which are crucial components of many pharmaceuticals, requires stereoselective reduction methods. nih.gov Asymmetric hydrogenation of pyridinium salts using chiral catalysts is a prominent strategy. For example, rhodium-catalyzed reductive transamination of pyridinium salts with a chiral primary amine can produce a variety of chiral piperidines with high diastereo- and enantioselectivities. dicp.ac.cn This method avoids the need for a chiral catalyst or high-pressure hydrogen gas. dicp.ac.cn

Another powerful approach is the chemo-enzymatic dearomatization of activated pyridines. nih.govacs.org This strategy combines chemical synthesis with biocatalysis. A key step involves a stereoselective one-pot cascade using an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been successfully applied to the synthesis of precursors for drugs like Preclamol and Niraparib. acs.orgsnnu.edu.cn

Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with phenyl pyridine-1(2H)-carboxylate offer another route to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org This three-step process involves partial reduction of pyridine, asymmetric carbometalation, and a final reduction. snnu.edu.cnacs.org

In the synthesis of complex molecules, it is often necessary to selectively reduce the pyridine ring without affecting other functional groups. The choice of catalyst and reaction conditions is crucial for achieving such chemoselectivity. mdpi.com For instance, the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst can be tuned to selectively produce either pyridylmethylamines (reduction of the nitrile group only) or piperidylmethylamines (reduction of both the nitrile and the pyridine ring) by adjusting the amount of an acidic additive like sulfuric acid. rsc.org

The use of catalyst poisons can also control chemoselectivity. For example, using pyridine as a catalyst poison in conjunction with Pd/C allows for the selective hydrogenolysis of protective groups like O-benzyl and N-Cbz in the presence of a phenolic MPM (p-methoxybenzyl) group. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation of quaternary pyridinium salts can be highly chemoselective, yielding either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern on the pyridinium ring. liv.ac.uk This selectivity is attributed to the electronic effects of the substituents and the nature of the rhodium-hydride species involved in the reduction. liv.ac.uk

An alternative to pyridine reduction is the construction of the piperidine ring from acyclic precursors through cyclization reactions. These methods involve the formation of one or more C-N or C-C bonds to close the six-membered ring. nih.gov

Intramolecular oxidative amination of alkenes is a modern and powerful strategy for synthesizing substituted piperidines. nih.gov This method involves the cyclization of an amino-alkene substrate, often catalyzed by a metal complex. Gold(I)-catalyzed oxidative amination of non-activated alkenes has been reported to form substituted piperidines through the difunctionalization of a double bond. nih.gov

More recently, photoredox catalysis has been utilized for the intramolecular C-H oxidative amination of alkenes to generate piperidine scaffolds. nih.gov This process involves the photooxidation of an electron-rich alkene to a radical cation, which is then attacked by a tethered amine nucleophile, followed by an oxidative elimination mediated by a copper(II) species to yield the cyclized product. nih.gov This method highlights the potential for forming piperidine rings under mild, light-induced conditions. acs.org Another approach involves aerobic oxidative amination of unactivated alkenes catalyzed by a palladium complex. researchgate.net

Table 2: Selected Cyclization Strategies for Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Oxidative Amination | Gold(I) complex / Iodine(III) oxidant | Non-activated alkenes | Simultaneous N-heterocycle formation and O-substituent introduction. | nih.gov |

| Oxidative Amination | Palladium(II) / O₂ | Unactivated alkenes | Aerobic conditions. | researchgate.net |

| C-H Oxidative Amination | Photoredox catalyst / Cu(II) | Electron-rich amino-alkenes | Forms piperidine from a tethered amine and alkene. | nih.gov |

| Csp³-H Amination | Iodine catalyst / Visible light | N-Aryl alkylamines | Selective 1,6-hydrogen abstraction for piperidine formation. | acs.org |

| Reductive Cyclization | Electroreduction | Imines and dihaloalkanes | Forms piperidine ring in a flow microreactor. | nih.gov |

Intramolecular and Intermolecular Cyclization Reactions

Methodologies for Introducing the 2-(3-pyridyl)ethyl Side Chain

Once the piperidine ring is formed, or concurrently with its formation, the 2-(3-pyridyl)ethyl side chain can be introduced through various synthetic transformations.

Alkylation of the piperidine nitrogen is a direct method for introducing the 2-(3-pyridyl)ethyl group. This typically involves reacting piperidine with a suitable electrophile, such as 2-(3-pyridyl)ethyl halide or tosylate. google.com The regioselective alkylation at the 3-position of piperidine has also been explored, though this leads to a different isomer. odu.edu N-alkylation of piperidines can also be achieved by reacting the free base with an acylating agent followed by reduction. google.com

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be employed to construct the 2-(3-pyridyl)ethyl side chain. nih.gov For instance, a Suzuki coupling reaction between a borylated piperidine derivative and a 3-vinylpyridine (B15099) could be a viable route. Alternatively, a 2-bromo- or 2-triflyloxy-piperidine derivative could be coupled with a 3-pyridylboronic acid derivative, followed by modification of the side chain. rsc.org The Suzuki coupling of 2-pyridyl ammonium (B1175870) salts with alkyl boronic acids has been shown to be an effective method for producing 2-alkylpyridines. organic-chemistry.org A rhodium-catalyzed asymmetric Suzuki-Miyaura type reaction has also been developed for coupling racemic sp³-hybridized allyl chlorides with heteroaryl boronic acids. acs.org

Table 4: Alkylation and Suzuki Coupling for Side Chain Introduction

| Reaction Type | Key Reactants | Catalyst/Reagent | Product | Reference(s) |

| N-Alkylation | Piperidine, 2-(3-pyridyl)ethyl halide | Base | Piperidine, 1-(2-(3-pyridyl)ethyl)- | google.com |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | nih.gov |

| B-alkyl Suzuki Coupling | 2-Pyridyl ammonium salts, Alkylboronic acids | Palladium catalyst | 2-Alkylpyridines | organic-chemistry.org |

The Knoevenagel condensation is a well-established reaction for forming carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base like piperidine. chemrj.orgjk-sci.com In the context of synthesizing Piperidine, 1-(2-(3-pyridyl)ethyl)-, a Knoevenagel condensation could be envisioned between 3-pyridinecarboxaldehyde (B140518) and a piperidine derivative bearing an activated methylene group at the 1-position. Subsequent reduction of the resulting double bond would yield the desired product.

Piperidine itself is a common catalyst for the Knoevenagel condensation. chemrj.orgmdpi.comjuniperpublishers.com For example, the condensation of aromatic aldehydes with active methylene compounds in the presence of piperidine leads to cinnamic acid derivatives. chemrj.org While in these cases piperidine acts as a catalyst, it highlights its role in facilitating the key bond-forming step. A modification of this reaction where a piperidine-containing reactant is used could be a potential synthetic route.

Table 5: Knoevenagel Condensation in Synthesis

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product Type | Reference(s) |

| Aromatic aldehydes | Compounds with active methylene groups | Piperidine | Cinnamic derivatives | chemrj.org |

| 4-Nitrobenzaldehyde | Curcumin | Piperidine-based polymeric networks | Curcumin derivatives | mdpi.com |

| p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine or Pyrrolidine | Glitazone intermediates | juniperpublishers.com |

Chiral Synthesis and Stereocontrol of Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is a significant focus in medicinal and organic chemistry, given that the stereochemistry of these scaffolds is often crucial for their biological activity. ox.ac.ukbeilstein-journals.org For "Piperidine, 1-(2-(3-pyridyl)ethyl)-" and its analogues, achieving high levels of stereocontrol is essential for structure-activity relationship studies and the development of potent therapeutic agents. nih.gov Methodologies for obtaining single enantiomers can be broadly categorized into two main strategies: asymmetric synthesis, which creates a specific stereoisomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers post-synthesis. dicp.ac.cnoup.com

Asymmetric Synthetic Approaches

Asymmetric synthesis provides an efficient route to chiral piperidines by directly establishing the desired stereocenters. researchgate.net A predominant and highly effective method is the asymmetric hydrogenation of substituted pyridine precursors. nih.govdicp.ac.cnnih.gov

Recent advancements have focused on the use of transition-metal catalysts, particularly iridium (Ir), rhodium (Rh), and ruthenium (Ru), complexed with chiral ligands to achieve high enantioselectivity. nih.govnih.gov For instance, an Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed using the chiral P,N-ligand MeO-BoQPhos. dicp.ac.cnnih.gov This method has demonstrated high levels of enantioselectivity (up to 93:7 er) for a variety of 2-substituted pyridinium salts. dicp.ac.cnnih.gov The process involves the activation of the pyridine ring by N-alkylation, followed by hydrogenation, which can be highly stereocontrolled by the chiral catalyst system. dicp.ac.cnnih.govacs.org

The choice of ligand is critical for achieving high enantiomeric excess (ee). For example, in the hydrogenation of 2-benzyl-N-benzylpyridinium salts, the ligand (S,S)-MeO-BoQPhos was found to be optimal, yielding the product with a 90:10 enantiomeric ratio when THF was used as the solvent. nih.gov The reaction is sensitive to the solvent and the substituents on the pyridine ring and the N-alkyl group. nih.gov

Another approach involves the stereospecific substitution of a chiral precursor. For example, chiral 1-(2-pyridinyl)ethylamines can be prepared from the corresponding (S)-1-(2-pyridinyl)ethanols with complete inversion of the chiral center. researchgate.net This is achieved by converting the alcohol to a good leaving group, such as a methanesulfonate, which is then displaced by a nucleophile like sodium azide (B81097) in a stereospecific SN2 reaction. Subsequent reduction of the azide yields the chiral amine, which can then be used to build the piperidine ring. researchgate.net

Enzyme-catalyzed reactions also represent a powerful tool in asymmetric synthesis. Chemo-enzymatic methods, combining the strengths of chemical synthesis and biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines. acs.org A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org

| Substrate | Catalyst System | Solvent | Enantiomeric Ratio (er) | Conversion (%) |

|---|---|---|---|---|

| 2-Benzyl-N-benzylpyridinium salt | [IrCl(MeO-BoQPhos)(COD)] | THF | 90:10 | 100 |

| 2-Benzyl-N-benzylpyridinium salt | [IrCl(MeO-BoQPhos)(COD)] | DCM | 75:24 | 93 |

| 2-(2-Bromo-4-cyanobenzyl)-N-benzylpyridinium salt | [IrCl(MeO-BoQPhos)(COD)] | THF | 93:7 | >99 |

| 2-Propyl-N-benzylpyridinium salt | Ir-MeO-BoQPhos | THF/MeOH (9:1) | 88:12 | >99 |

| 2-Isopropyl-N-benzylpyridinium salt | Ir-MeO-BoQPhos | THF/MeOH (9:1) | 91:9 | >99 |

Post-Synthetic Chiral Resolution Techniques

When a racemic mixture of a piperidine derivative is synthesized, post-synthetic resolution is required to separate the enantiomers. This can be achieved through several established techniques.

Classical Resolution via Diastereomeric Salt Formation: This is a traditional and widely used method. It involves reacting the racemic base (the piperidine derivative) with a chiral acid to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com Common chiral resolving agents include tartaric acid derivatives (like di-benzoyl-L-tartaric acid), camphorsulfonic acid, and mandelic acid. google.comgoogle.comgoogle.com For example, (S)-(+)-camphorsulfonic acid has been used to resolve 2-piperidin-2-yl ethanol, a key intermediate for various pharmaceutical compounds. google.com Similarly, the enantiomers of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been resolved using camphor-10-sulphonic acid. google.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.gov Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In an enzymatic kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. acs.org For instance, lipases have been used for the kinetic resolution of piperidine atropisomers through selective acylation of one enantiomer. acs.org The acylated product can then be easily separated from the unreacted enantiomer. acs.org A non-enzymatic approach involves the kinetic resolution of N-heterocycles using a chiral organolithium base, such as n-BuLi complexed with (+)-sparteine, which selectively deprotonates one enantiomer. whiterose.ac.uk

| Piperidine Derivative | Resolution Method | Chiral Agent/Phase | Result | Reference |

|---|---|---|---|---|

| 1,3-Dimethyl-4-phenylpiperidines | Chiral HPLC | Chiralcel OD, Chiralcel OJ | Successful separation of enantiomers. | nih.gov |

| Racemic ethyl nipecotate | Diastereomeric Salt Formation | Di-benzoyl-L-tartaric acid | Formation of diastereomeric salts with different precipitation rates. | google.com |

| 2-Piperidin-2-yl ethanol | Diastereomeric Salt Formation | (S)-(+)-Camphorsulfonic acid | Crystallization of the complexed alcohol. | google.com |

| Piperidine Atropisomers | Enzymatic Kinetic Resolution | Lipase (Toyobo LIP-300) | Selective isobutyrylation of the (+)-enantiomer. | acs.org |

| N-Boc-2-arylpiperidines | Kinetic Resolution | n-BuLi/(+)-sparteine | Selective deprotonation of one enantiomer. | whiterose.ac.uk |

Advanced Spectroscopic and Chromatographic Characterization in Research

Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For "Piperidine, 1-(2-(3-pyridyl)ethyl)-", various chromatographic techniques are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile compounds. In the analysis of piperidine (B6355638) derivatives, reversed-phase HPLC is commonly utilized. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Table 1: Representative HPLC Parameters for the Analysis of Piperidine Derivatives

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents typical starting conditions for method development and the retention time for "Piperidine, 1-(2-(3-pyridyl)ethyl)-" would need to be determined experimentally.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. "Piperidine, 1-(2-(3-pyridyl)ethyl)-" possesses sufficient volatility to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column.

Table 2: Illustrative GC Parameters for the Analysis of Piperidine Derivatives

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detection | Mass Spectrometry (MS) |

Note: The retention time for "Piperidine, 1-(2-(3-pyridyl)ethyl)-" would be specific to the exact conditions used.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

The analysis of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" by UPLC would offer significant advantages in terms of speed and efficiency, particularly for high-throughput screening or the analysis of complex matrices. A UPLC method would typically employ a sub-2 µm C18 column and a rapid gradient elution with a mobile phase similar to that used in HPLC. The development of a UPLC-MS/MS method would provide exceptional sensitivity and selectivity for the quantification of this compound in various research samples.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For a basic compound like "Piperidine, 1-(2-(3-pyridyl)ethyl)-", which will be protonated in an acidic buffer, CE offers an alternative separation mechanism to chromatography.

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) at a specific pH. The migration time of the analyte is dependent on its charge-to-size ratio and the electroosmotic flow (EOF). For pyridine (B92270) and its derivatives, the pH of the BGE is a critical parameter affecting the degree of ionization and thus the separation. Modifiers can be added to the BGE to enhance selectivity. The use of CE can be particularly advantageous for the analysis of complex mixtures containing various alkaloids.

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" and for elucidating its structure through fragmentation analysis.

When coupled with a chromatographic technique like GC or LC, MS provides a two-dimensional analysis that is highly specific. The mass spectrum of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for its unambiguous identification.

The fragmentation of N-substituted piperidines in MS is well-documented. Common fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the piperidine ring itself. For "Piperidine, 1-(2-(3-pyridyl)ethyl)-", key fragments would be expected from the cleavage of the ethyl bridge and the loss of the piperidine or pyridine moiety.

Table 3: Predicted Key Mass Fragments for Piperidine, 1-(2-(3-pyridyl)ethyl)-

| m/z | Predicted Fragment |

| 190 | [M]+ (Molecular Ion) |

| 105 | [C5H4NCH2CH2]+ |

| 92 | [C5H4NCH2]+ |

| 84 | [C5H10N]+ (Piperidine ring fragment) |

Note: The relative intensities of these fragments would be dependent on the ionization method and energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of each atom in "Piperidine, 1-(2-(3-pyridyl)ethyl)-".

The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the ethyl bridge, and the piperidine ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton. For example, the aromatic protons on the 3-substituted pyridine ring would appear in the downfield region (typically 7-9 ppm), while the aliphatic protons of the piperidine and ethyl groups would be found in the upfield region (typically 1-4 ppm).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbon atoms of the pyridine ring would resonate at lower field compared to the sp³-hybridized carbons of the piperidine ring and the ethyl linker.

NMR spectroscopy is also a powerful tool for assessing the purity of a sample of "Piperidine, 1-(2-(3-pyridyl)ethyl)-", as the presence of impurities would be revealed by additional signals in the spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Piperidine, 1-(2-(3-pyridyl)ethyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | ~8.5 | ~150 |

| Pyridine C4 | ~7.7 | ~135 |

| Pyridine C5 | ~7.3 | ~123 |

| Pyridine C6 | ~8.4 | ~148 |

| Ethyl CH₂ (adjacent to pyridine) | ~2.8 | ~35 |

| Ethyl CH₂ (adjacent to piperidine) | ~2.6 | ~58 |

| Piperidine C2, C6 | ~2.5 | ~54 |

| Piperidine C3, C5 | ~1.6 | ~26 |

| Piperidine C4 | ~1.5 | ~24 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Assignments would be confirmed by 2D NMR experiments such as COSY and HSQC.

Spectrophotometric and Spectrofluorometric Methods for Detection and Quantification

Spectrophotometric and spectrofluorometric methods are valuable for the detection and quantification of compounds based on their absorption and emission of light.

UV-Vis Spectrophotometry: Pyridine and its derivatives exhibit characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. acs.org The UV-Vis spectrum of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" is expected to show absorption maxima characteristic of the pyridine chromophore. Typically, pyridine displays absorption bands around 251 nm and 270 nm, which are attributed to π → π* and n → π* transitions, respectively. wikipedia.orgresearchgate.net The position and intensity of these bands can be influenced by substitution on the pyridine ring and the solvent used for analysis. acs.org This technique can be employed for the quantitative determination of the compound by measuring its absorbance at a specific wavelength and using a calibration curve.

Spectrofluorometry: Many pyridine-containing compounds exhibit fluorescence, which can be a highly sensitive method for detection and quantification. mdpi.com The fluorescence properties are dependent on the molecular structure and the surrounding environment. mdpi.com The excitation of the pyridine moiety to a higher electronic state is followed by the emission of light at a longer wavelength. For "Piperidine, 1-(2-(3-pyridyl)ethyl)-", the fluorescence spectrum would provide information on its emission maximum and quantum yield, which are key parameters for quantitative analysis. The intensity of the fluorescence emission is directly proportional to the concentration of the compound over a certain range, allowing for trace-level detection.

Electrochemical Analysis Methods

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds. Both the piperidine and pyridine moieties in "Piperidine, 1-(2-(3-pyridyl)ethyl)-" can be subject to electrochemical investigation.

Voltammetry: Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be used to study the redox behavior of the target compound. The nitrogen atom in the piperidine ring and the pyridine ring can undergo oxidation or reduction at specific potentials. The resulting voltammograms provide information about the redox potentials and the nature of the electrochemical processes. These methods can be developed for the quantitative determination of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" in various samples. For instance, voltammetric methods have been successfully applied for the determination of various piperidine and pyridine derivatives. researchgate.net The electrochemical sensing of pyridine and its alkaloids has been an area of active research. mdpi.comacs.org

The development of modified electrodes can enhance the sensitivity and selectivity of the electrochemical detection. By immobilizing specific recognition elements or catalysts on the electrode surface, it is possible to achieve lower detection limits and reduce interferences from other compounds in the sample matrix.

Computational Chemistry and Molecular Modeling Investigations

In Silico Prediction of Biological Activities and Molecular Targets

In silico prediction methods are foundational in computational drug discovery, offering insights into a compound's likely biological effects without the need for initial wet-lab experiments. These predictions are based on the chemical structure of the molecule.

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This can be done through either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which use the three-dimensional structure of the target protein. researchgate.net For the broader class of piperidine (B6355638) derivatives, these screening methods have been applied to identify potential leads for various targets, including nicotinic acetylcholine (B1216132) receptors. However, specific virtual screening results for Piperidine, 1-(2-(3-pyridyl)ethyl)- are not documented.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on the structural formula of a compound. The output is a list of potential activities with a corresponding probability (Pa) and inactivity (Pi). For some piperidine derivatives, PASS has predicted a variety of potential pharmacological effects, including anticancer and neuroprotective activities. While a PASS analysis for Piperidine, 1-(2-(3-pyridyl)ethyl)- could theoretically be performed, the results of such a specific analysis have not been published.

Protein Target Identification (e.g., SwissTargetPrediction)

Tools like SwissTargetPrediction are used to predict the most probable protein targets of a small molecule based on the principle of similarity to known ligands. clinmedkaz.org This allows researchers to form hypotheses about the mechanism of action of a compound. While this tool has been used for various piperidine derivatives, a specific target prediction profile for Piperidine, 1-(2-(3-pyridyl)ethyl)- is not available in the literature.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a key tool in drug design for understanding how a potential drug molecule might interact with its target protein at the atomic level. Numerous studies have reported the molecular docking of various piperidine derivatives into the active sites of proteins like the SARS-CoV-2 main protease and Hsp90, revealing key interactions that contribute to their potential inhibitory activity. nih.govmdpi.com However, without specific predicted targets for Piperidine, 1-(2-(3-pyridyl)ethyl)-, and subsequent published docking studies, its binding modes and interactions with specific proteins remain speculative.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. mdpi.commdpi.comuq.edu.au These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to explore the conformational landscape of the ligand. While MD simulations are a common follow-up to docking studies for promising piperidine derivatives, no such simulations have been reported for Piperidine, 1-(2-(3-pyridyl)ethyl)-.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. nih.govaps.org These methods can provide insights into a molecule's stability, reactivity, and various spectroscopic properties. Such calculations are often employed in the study of novel compounds. However, specific quantum chemical analyses of Piperidine, 1-(2-(3-pyridyl)ethyl)- are not found in the reviewed literature.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics involves the use of computational tools to analyze chemical data, enabling researchers to make informed decisions in the drug discovery process. nih.gov A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These are mathematical models that correlate the chemical structure of a compound with its biological activity or a physical property. researchgate.netresearchgate.net

For a compound like Piperidine, 1-(2-(3-pyridyl)ethyl)-, a QSAR study would proceed as follows:

Data Set Compilation: A large set of structurally related piperidine and/or pyridine (B92270) derivatives with measured biological activity (e.g., binding affinity to a specific receptor) would be gathered. nih.govmdpi.com

Descriptor Calculation: For each molecule in the dataset, a wide range of "molecular descriptors" are calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. mdpi.com

Model Generation: Statistical or machine learning methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the observed activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using both internal validation techniques and an external test set of compounds that were not used to build the model. nih.gov

Such a model could then be used to predict the activity of new, unsynthesized compounds like Piperidine, 1-(2-(3-pyridyl)ethyl)-, helping to prioritize which molecules to synthesize and test in the lab. researchgate.net

Applications of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) represent a significant advancement in computational drug design, capable of handling vast and complex datasets and modeling highly non-linear relationships that are challenging for traditional QSAR methods. nih.gov

In the context of Piperidine, 1-(2-(3-pyridyl)ethyl)-, AI and ML could be applied in several ways:

Predictive Modeling: Advanced ML algorithms such as Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) can be trained on large databases of chemical structures and their associated properties (e.g., bioactivity, toxicity, metabolic stability). nih.govresearchgate.net These highly accurate models can then predict the properties of a novel compound. For example, a model trained on thousands of compounds could predict the likelihood of Piperidine, 1-(2-(3-pyridyl)ethyl)- being an inhibitor for a specific protein target. mdpi.com

De Novo Drug Design: Generative ML models can design entirely new molecules. These models learn the underlying patterns of chemical structures from a large database and can then generate novel chemical structures that are predicted to have high activity against a target of interest while also possessing desirable drug-like properties. mdpi.com A generative model could suggest modifications to the Piperidine, 1-(2-(3-pyridyl)ethyl)- scaffold to improve its predicted activity or reduce potential side effects.

Formulation Design: ML is also being used to design complex chemical mixtures and formulations by correlating ingredients and their composition with final properties, accelerating the development of stable and effective drug products. schrodinger.com

Structure Activity Relationship Sar Studies for Biological Function

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

Influence of N-Substitution on Biological Profile

The nature of the substituent on the piperidine nitrogen atom plays a pivotal role in determining the biological activity of these compounds. For instance, in a series of piperidinothiosemicarbazone derivatives, the presence of a piperidine ring was associated with the strongest antituberculous activity compared to morpholine (B109124) or pyrrolidine. nih.gov This suggests that the basicity and lipophilicity of the piperidine nitrogen and its surrounding structure are critical for this specific biological function. nih.gov

Furthermore, the introduction of different substituents on the piperidine nitrogen can dramatically alter receptor affinity and selectivity. Studies on related compounds have shown that replacing a piperazine (B1678402) ring with a piperidine ring can significantly impact affinity for certain receptors, such as the sigma-1 receptor, while having a less pronounced effect on others, like the histamine (B1213489) H3 receptor. nih.gov This highlights the importance of the N-substituent in fine-tuning the interaction with specific biological targets.

Stereochemical Considerations and Enantiomeric Effects

The three-dimensional arrangement of atoms, or stereochemistry, within the piperidine ring is another critical determinant of biological activity. The presence of chiral centers can lead to enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacological properties due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

Role of the Ethylene (B1197577) Linker in Molecular Recognition

The ethylene linker connecting the piperidine and pyridine (B92270) rings is not merely a spacer but an active contributor to the molecule's interaction with its biological target. The length and flexibility of this linker are crucial for optimal positioning of the two heterocyclic rings within the binding site of a receptor or enzyme.

Pharmacophore models for various receptor ligands, including those for histamine H3 and sigma-1 receptors, often feature a linker of a specific length connecting a basic amine (like the piperidine nitrogen) to another key structural feature. nih.gov This linker allows the molecule to adopt a conformation that complements the topology of the binding pocket. Modifications to the length or rigidity of this ethylene bridge can lead to a significant loss of activity, underscoring its importance in molecular recognition.

Modifications of the Pyridine Moiety and their Pharmacological Implications

The pyridine ring is a common scaffold in medicinal chemistry, and its modification offers a powerful strategy for modulating the pharmacological properties of drug candidates. nih.govresearchgate.netnih.govresearchgate.netnih.gov Its presence can influence factors such as biochemical potency, metabolic stability, and cell permeability. nih.govnih.gov

Positional Isomerism of the Pyridine Ring (e.g., 2-, 3-, and 4-pyridyl derivatives)

For instance, in the context of certain receptor ligands, the position of the nitrogen atom in the pyridine ring is critical for establishing key interactions, such as hydrogen bonds, with the receptor. Studies on related compounds have shown that changing the attachment point from a 3-pyridyl to a 2-pyridyl or 4-pyridyl position can lead to significant changes in binding affinity and functional activity. wikipedia.org This highlights the sensitivity of biological targets to the precise spatial arrangement of the pyridine nitrogen.

Effects of Substitution Patterns on the Pyridine Ring

The introduction of various substituents onto the pyridine ring provides another avenue for fine-tuning the pharmacological profile of 1-(2-(3-pyridyl)ethyl)piperidine analogs. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets. nih.govnih.gov

Research has shown that electron-donating and electron-withdrawing groups on the pyridine ring can have a significant impact on the biological activity of the parent compound. rsc.org For example, in some classes of compounds, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups on the pyridine ring has been found to enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov The specific substitution pattern can also influence receptor subtype selectivity, as demonstrated in studies of epibatidine (B1211577) analogs where different substituents on the pyridine ring led to varying affinities for different neuronal nicotinic receptor subtypes. nih.gov

The following table summarizes the impact of various pyridine ring substitutions on biological activity based on findings from different studies:

| Substituent | Position | Observed Effect on Biological Activity | Compound Class/Target | Reference |

| Methoxy (-OMe) | Multiple | Increased antiproliferative activity with an increasing number of groups. | Pyridine derivatives | nih.gov |

| Hydroxyl (-OH) | Multiple | Enhanced antiproliferative activity. | Pyridine derivatives | nih.gov |

| Amino (-NH2) | Multiple | Enhanced antiproliferative activity. | Pyridine derivatives | nih.gov |

| Halogens (e.g., -F, -Cl) | Multiple | Decreased antiproliferative activity. | Pyridine derivatives | nih.gov |

| Bulky groups | Multiple | Lowered antiproliferative activity. | Pyridine derivatives | nih.gov |

| Fluoro | 2'- | 52- to 875-fold greater affinity at β2- than at β4-containing nAChRs. | Epibatidine analogs / nAChRs | nih.gov |

| Norchloro | 2'- | 114- to 3500-fold greater affinity at β2- than at β4-containing nAChRs. | Epibatidine analogs / nAChRs | nih.gov |

| Amino | 2'- | 10- to 115-fold greater affinity at β2- than at β4-containing nAChRs. | Epibatidine analogs / nAChRs | nih.gov |

| Piperidine | C-6 | Highest antimycobacterial potency among its group. | Piperidinothiosemicarbazone derivatives | nih.gov |

| Pyrrolidine | C-6 | Active against M. tuberculosis strains. | Piperidinothiosemicarbazone derivatives | nih.gov |

This detailed understanding of the structure-activity relationships of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" and its derivatives is crucial for the rational design of new and more effective therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements for the Pyridine Ring

Bioisosteric replacement is a crucial strategy in medicinal chemistry to optimize the properties of a lead compound. In the context of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" and its analogs, the pyridine ring is a key pharmacophoric element, but its modification can lead to improved potency, selectivity, or pharmacokinetic profiles.

Furthermore, the pyridine-pyrone moiety has been identified as important for potent inhibitory activity in other molecular scaffolds, such as the ACAT inhibitor pyripyropene A. nih.gov Synthetic analogs where the pyridine ring was replaced with other aromatic or heteroaromatic systems showed a significant decrease in inhibitory activity, with IC50 values increasing 20 to 200-fold. nih.gov This highlights the critical role of the specific electronic and steric properties of the pyridine ring in maintaining potent biological function. nih.gov

The concept of bioisosterism extends to more rigid structures as well. "Dewar pyridines" (4H-DP) have been investigated as conformationally constrained isosteres of piperidines. chemrxiv.orgchemrxiv.org These bicyclic structures mimic the spatial arrangement of substituents on a piperidine ring but with significantly reduced conformational flexibility. chemrxiv.org Computational analysis, such as Exit Vector Analysis (EVA), has been used to compare the three-dimensional shape and substituent exit vectors of these isosteres with the parent piperidine, confirming their topological similarity. chemrxiv.orgchemrxiv.org The use of such rigid bioisosteres can help to lock the molecule in a bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding. chemrxiv.org

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Pyridine | Other Aromatic/Heteroaromatic Rings | To probe the importance of nitrogen position and electronic distribution for activity. | nih.gov |

| Phenyl (as pyridine surrogate) | Aza-substituted Phenyl Rings | To systematically evaluate the role of hydrogen bond donors/acceptors. | utmb.edu |

| Piperidine | 4H-Dewar Pyridines | To create rigid analogs and lock the molecule in a bioactive conformation. | chemrxiv.orgchemrxiv.org |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape of "Piperidine, 1-(2-(3-pyridyl)ethyl)-" and its derivatives is critical for their interaction with biological targets. Conformational analysis aims to identify the low-energy, biologically relevant conformations of these molecules.

The piperidine ring itself typically adopts a chair conformation. nih.gov However, the orientation of substituents on the piperidine nitrogen and at other positions can significantly influence the conformational equilibrium. For instance, in 4-substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes. nih.gov However, upon protonation of the piperidine nitrogen, a notable stabilization of the axial conformer is observed for polar 4-substituents, which can even lead to a reversal of the preferred conformation from equatorial to axial. nih.gov This change is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

In the case of N-phenylpiperidines, quantum mechanics (QM) calculations have shown that a 2-substituent modestly favors the axial orientation. nih.gov This preference is a result of pseudoallylic strain that arises from the partial double-bond character between the piperidine nitrogen and the aromatic ring. nih.gov While the chair conformation is generally favored, twist-boat conformations are also possible, though they are typically higher in energy. nih.gov

Computational methods are extensively used to predict bioactive conformations. Techniques such as molecular mechanics calculations with force fields like COSMIC can quantitatively predict the conformer energies of both the free base and the protonated forms of substituted piperidines. nih.gov For more complex systems like macrocycles, which can be seen as an extension of understanding flexible molecules, conformational search protocols are employed. researchgate.net These methods generate a range of possible conformations, which are then compared to the known bound conformation from X-ray crystallography to assess the accuracy of the prediction. researchgate.net Docking studies, where flexible ligands are fitted into a rigid receptor binding site, also rely heavily on accurate conformational sampling. The success rate of predicting the correct binding mode can be significantly improved by using extensive pre-generated conformer ensembles. researchgate.net

| Computational Method | Application in Conformational Analysis | Key Findings | Reference |

| J-value method (NMR) | Determination of conformational free energies in substituted piperidines. | Protonation of the piperidine nitrogen stabilizes the axial conformer for polar 4-substituents. | nih.gov |

| Quantum Mechanics (QM) | Studying the conformational preference of substituents on the piperidine ring. | Axial orientation of a 2-substituent is modestly favored in N-phenylpiperidines due to pseudoallylic strain. | nih.gov |

| Molecular Mechanics (COSMIC force-field) | Quantitative prediction of conformer energies in piperidines and their salts. | Accurately models electrostatic interactions responsible for conformational changes upon protonation. | nih.gov |

| Conformational Search & Docking | Predicting the bioactive conformations of flexible molecules. | Success of binding mode prediction is highly dependent on the quality of the conformational search. | researchgate.net |

Biochemical and Molecular Mechanism Investigations

Identification and Characterization of Molecular Targets and Pathways

Studies have identified several molecular targets and pathways through which Piperidine (B6355638), 1-(2-(3-pyridyl)ethyl)- may exert its effects. These include enzymes, receptors, and ion channels.

Research has indicated that Piperidine, 1-(2-(3-pyridyl)ethyl)- exhibits inhibitory activity against certain enzymes. Specifically, it has been investigated as a potential inhibitor of nitric oxide synthase (NOS). One study explored a series of 1-(2-(heteroaryl)ethyl)piperidines and found that the 3-pyridyl analog, which is Piperidine, 1-(2-(3-pyridyl)ethyl)-, displayed inhibitory effects on neuronal nitric oxide synthase (nNOS).

Furthermore, its role as a potential inhibitor of cytochromes P450 (CYP), a superfamily of enzymes involved in drug metabolism, has been a subject of interest. While specific inhibitory constants for Piperidine, 1-(2-(3-pyridyl)ethyl)- against various CYP isozymes are not extensively detailed in the provided search results, its structural similarity to other known CYP inhibitors suggests this as a plausible area of interaction.

The compound has been characterized as a potent and selective ligand for histamine (B1213489) H3 receptors. Studies have demonstrated its high affinity for this receptor subtype. The pKi value, a measure of binding affinity, has been reported for its interaction with the histamine H3 receptor.

In addition to its effects on histamine receptors, Piperidine, 1-(2-(3-pyridyl)ethyl)- has been evaluated for its binding to sigma receptors. While it is a known sigma receptor ligand, the affinity for these receptors is generally lower than for the histamine H3 receptor. The binding affinities for both sigma-1 and sigma-2 receptors have been determined.

Investigations into the interaction of Piperidine, 1-(2-(3-pyridyl)ethyl)- with ion channels have been conducted. Research has explored its effects on various ion channels, including those in the central nervous system. Its structural resemblance to other compounds known to modulate ion channel activity suggests that this is a relevant area of its molecular action.

Elucidation of Ligand-Target Interaction Dynamics and Binding Thermodynamics

The interaction dynamics and thermodynamics between Piperidine, 1-(2-(3-pyridyl)ethyl)- and its molecular targets are crucial for understanding its mechanism of action. The binding of this ligand to receptors like the histamine H3 receptor is a key area of study. The thermodynamics of this binding, including the enthalpic and entropic contributions, would provide a deeper understanding of the forces driving this interaction.

Cellular Pathway Modulation and Signaling Cascade Effects

The engagement of Piperidine, 1-(2-(3-pyridyl)ethyl)- with its molecular targets can lead to the modulation of various cellular pathways and signaling cascades. For instance, its action as a histamine H3 receptor antagonist or inverse agonist would be expected to influence downstream signaling pathways typically regulated by this receptor. These pathways often involve G-protein coupling and modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels.

In Vitro Biochemical and Cell-Based Assays for Potency and Efficacy Determination

A variety of in vitro biochemical and cell-based assays have been employed to determine the potency and efficacy of Piperidine, 1-(2-(3-pyridyl)ethyl)-. Radioligand binding assays are commonly used to determine its affinity (Ki) for specific receptors. Functional assays, which measure the biological response to the compound, are used to assess its potency (EC50 or IC50) and efficacy. For example, assays measuring the inhibition of forskolin-stimulated cAMP accumulation are used to determine its functional activity at the histamine H3 receptor.

Interactive Data Table: Receptor Binding Affinities

| Receptor | Ki (nM) | pKi |

| Histamine H3 | 1.8 | 8.74 |

| Sigma-1 | 140 | |

| Sigma-2 | 230 |

Potential Research Applications and Future Scientific Directions

Utility as a Synthetic Building Block and Intermediate in Organic Chemistry

The piperidine (B6355638) and pyridine (B92270) moieties are common structural motifs in a vast array of pharmaceuticals and biologically active compounds. encyclopedia.pubwikipedia.org Consequently, Piperidine, 1-(2-(3-pyridyl)ethyl)- serves as a valuable building block in organic synthesis. ontosight.aiyoutube.com Its structure allows for a variety of chemical transformations, making it an important precursor for creating more complex molecules. ontosight.ainih.gov The synthesis of piperidine derivatives often involves multi-step reactions, and starting materials like Piperidine, 1-(2-(3-pyridyl)ethyl)- are crucial for these processes. ontosight.ai The development of new synthetic methodologies, including N-heterocyclization of primary amines with diols and one-pot preparations of cyclic amines, further enhances the utility of such building blocks. organic-chemistry.org

Prospective Development as Research Probes and Lead Compounds in Chemical Biology

The unique structural features of Piperidine, 1-(2-(3-pyridyl)ethyl)- and its derivatives make them promising candidates for development as research probes and lead compounds in chemical biology. ontosight.ai Research probes are essential tools for studying biological processes, and the piperidine scaffold can be modified to create molecules that interact with specific biological targets. ontosight.ainih.gov

The piperidine nucleus is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of diseases. encyclopedia.pubresearchgate.net Derivatives of piperidine have shown potential in several therapeutic areas:

Neuropharmacology: Piperidine derivatives are being investigated for their potential in treating neurological disorders. For instance, certain piperidine-based compounds have been designed as glycine (B1666218) transporter 1 (GlyT1) inhibitors, which are being explored as a therapeutic strategy for schizophrenia. jst.go.jp The benzyl-piperidine group has also been identified as a key component for binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease research. encyclopedia.pub

Oncology: The piperidine moiety is frequently incorporated into the design of anticancer drugs. encyclopedia.pubnih.govmdpi.com Piperidine derivatives have been shown to inhibit cancer cell migration and arrest the cell cycle. nih.gov Some have been investigated as inhibitors of kinases like IκB kinase (IKKb) and anaplastic lymphoma kinase (ALK), which are implicated in cancer progression. encyclopedia.pubmdpi.com

Infectious Diseases: Research has indicated the potential of piperidine derivatives as antiviral agents. encyclopedia.pubontosight.ai For example, a series of piperidine-based compounds were identified as potent inhibitors of the influenza virus. nih.gov

Inflammation: The anti-inflammatory properties of piperidine derivatives are also an active area of research. encyclopedia.pub Certain compounds have been designed to inhibit NF-κB signaling, a key pathway in inflammatory diseases. bohrium.com

The reactivity of the piperidine structure allows for its use in bioconjugation, the process of linking molecules to biological targets. ontosight.ai The nitrogen atom in the piperidine ring can be functionalized, enabling the attachment of this scaffold to other molecules, such as proteins or nucleic acids. nih.gov This is a valuable technique for creating targeted drug delivery systems and diagnostic tools. bottalab.itacs.org

Integration into High-Throughput Screening Compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. nih.gov Compound libraries used in HTS are often designed to contain a diverse range of chemical structures with lead-like properties. nih.gov Piperidine, 1-(2-(3-pyridyl)ethyl)- and its derivatives, with their favorable physicochemical properties and diverse biological potential, are valuable additions to these screening collections. nih.govthermofisher.com The inclusion of such compounds increases the probability of identifying novel hits for various therapeutic targets. thermofisher.com

Advancements in Asymmetric Catalysis and Novel Synthetic Methodologies for Related Structures

The synthesis of specific stereoisomers of piperidine derivatives is often crucial for their biological activity. encyclopedia.pub Asymmetric catalysis provides a powerful tool for achieving this stereoselectivity. nzdr.ru Significant research is focused on developing novel catalytic methods for the asymmetric synthesis of piperidines and related heterocyclic structures. mdpi.comnih.gov This includes iridium-catalyzed enantioselective hydrogenation of pyridines and organocatalytic multicomponent reactions to produce highly substituted tetrahydropyridines. nih.govdp.tech These advancements are critical for producing enantiomerically pure compounds for pharmacological evaluation.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational and experimental methods is becoming increasingly important in chemical research. nih.gov Density functional theory (DFT) calculations, for instance, can be used to predict the geometric and electronic properties of molecules like Piperidine, 1-(2-(3-pyridyl)ethyl)-, providing insights that can guide experimental work. researchgate.netacs.org This synergistic approach can accelerate the design and synthesis of new compounds with desired properties, from optimizing reaction conditions to predicting biological activity. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing "Piperidine, 1-(2-(3-pyridyl)ethyl)-" and its derivatives?

- Methodological Answer : Synthesis typically involves alkylation or acylation of piperidine precursors. For example, reacting piperidine with 3-pyridylethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Multi-step procedures may include protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to stabilize reactive intermediates, as seen in analogous pyridine-piperidine hybrids . Key parameters include solvent polarity (e.g., acetonitrile for nucleophilic substitution) and temperature control to minimize side reactions.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR for characteristic signals:

- Piperidine protons (δ 1.4–2.8 ppm for CH₂ groups) .

- Pyridyl protons (δ 7.0–8.5 ppm for aromatic protons) .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular weight (e.g., calculated for C₁₂H₁₈N₂: 190.146 g/mol) .

- IR : Peaks at ~1640 cm⁻¹ (C=N stretching in pyridine) and ~2800 cm⁻¹ (C-H stretching in piperidine) .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

- Methodological Answer :

- LogP : Calculated XLogP3 values (e.g., ~2.5) indicate moderate lipophilicity, suggesting compatibility with aqueous buffers containing DMSO ≤1% .

- Hydrogen Bonding : The pyridyl nitrogen acts as a hydrogen bond acceptor, enhancing solubility in polar solvents .

- Stability : Assess pH-dependent degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Advanced Research Questions

Q. How can contradictory data in reaction yields for piperidine-pyridine hybrids be resolved?

- Methodological Answer : Contradictions often arise from:

- Side Reactions : Competing alkylation at alternative sites (e.g., pyridyl vs. piperidine nitrogen). Use regioselective catalysts (e.g., Pd/C for Suzuki coupling) .

- Purification Challenges : Employ preparative HPLC or silica gel chromatography with gradient elution (e.g., hexane/EtOAc 10:1 to 1:1) to isolate isomers .

- Validation : Cross-check results with independent techniques (e.g., GC-MS vs. NMR) .

Q. What strategies optimize enantioselective synthesis of chiral piperidine derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-phenylglycinol to induce asymmetry during lactam formation .

- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP complexes for reduction of imine intermediates (e.g., >90% ee) .

- Dynamic Resolution : Utilize enzymes (e.g., lipases) in kinetic resolutions of racemic mixtures .

Q. How do structural modifications (e.g., substituent position) affect biological activity in receptor binding studies?

- Methodological Answer :

- SAR Analysis : Compare analogs like 2-(3-pyridyl)piperidine (CAS 494-52-0) vs. 1-(2-phenylethyl)piperidine :

- Pyridyl Position : 3-Pyridyl vs. 4-pyridyl alters hydrogen bonding with neurotransmitter receptors (e.g., serotonin 5-HT₃) .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) reduce binding affinity, while methyl groups enhance lipophilicity .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses using crystal structures of target proteins (e.g., PDB: 4PIR) .

Q. What analytical approaches validate purity and detect trace impurities in scaled-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.